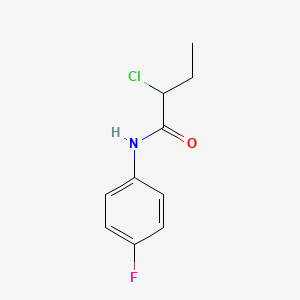

2-chloro-N-(4-fluorophenyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWFOPBHCSEZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways for 2 Chloro N 4 Fluorophenyl Butanamide Transformations

Detailed Analysis of Nucleophilic Substitution at the α-Carbon of the Butanamide Moiety

The carbon atom adjacent to the carbonyl group (the α-carbon) in 2-chloro-N-(4-fluorophenyl)butanamide is electrophilic, making it susceptible to nucleophilic attack. libretexts.org The chlorine atom serves as a good leaving group, facilitating substitution reactions. These transformations primarily proceed via an SN2 mechanism. wikipedia.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single concerted step where the nucleophile attacks the α-carbon from the backside, simultaneously displacing the chloride ion. chemguide.co.uk This backside attack is sterically favored and leads to an inversion of stereochemistry if the α-carbon is a chiral center. chemguide.co.uk The transition state is a highly organized arrangement where the nucleophile and the leaving group are both partially bonded to the α-carbon. chemguide.co.uk

The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. Factors that influence the reaction include:

Nucleophile Strength: Stronger nucleophiles (e.g., CN⁻, I⁻, RS⁻) react faster than weaker ones (e.g., H₂O, ROH).

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

Steric Hindrance: Increased steric bulk around the α-carbon would hinder the backside attack, slowing down the reaction rate.

While the SN2 pathway is dominant, an SN1 mechanism, involving the formation of a carbocation intermediate, is generally disfavored. The formation of a primary carbocation at the α-position is energetically unfavorable. However, under specific conditions, such as in the presence of a strong Lewis acid catalyst and a polar protic solvent, the potential for an SN1 pathway cannot be entirely dismissed.

Mechanistic Insights into Amide Bond Formation with 4-Fluoroaniline (B128567)

The synthesis of this compound itself involves the formation of an amide bond, a cornerstone reaction in organic chemistry. numberanalytics.comunimi.it This transformation is a type of nucleophilic acyl substitution. masterorganicchemistry.com The general mechanism involves the attack of the nucleophilic amine, 4-fluoroaniline, on an activated carboxylic acid derivative, such as 2-chlorobutanoyl chloride. youtube.com

The mechanism proceeds through a key tetrahedral intermediate: youtube.com

Activation of the Carboxylic Acid: The carboxylic acid (2-chlorobutanoic acid) is typically converted into a more reactive derivative, like an acyl chloride, using reagents such as thionyl chloride (SOCl₂). numberanalytics.com This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the acyl chloride. numberanalytics.com This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. youtube.com The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion (a good leaving group) is expelled.

Deprotonation: A base, often a second molecule of the amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) salt. nih.govresearchgate.net

The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate this reaction directly from the carboxylic acid, avoiding the need to form an acyl chloride. numberanalytics.com These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. numberanalytics.com

Investigation of Radical-Mediated Transformations of the Butanamide Chain

The butanamide chain of this compound can undergo transformations mediated by free radicals. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A common radical-mediated transformation is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom.

A typical radical dehalogenation using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) follows this pathway: libretexts.org

Initiation: AIBN decomposes upon heating or UV irradiation to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. The cyanoisopropyl radical then abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation: This is a two-step cycle.

The tributyltin radical abstracts the chlorine atom from this compound to form tributyltin chloride (Bu₃SnCl) and an α-amidoalkyl radical.

This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product, N-(4-fluorophenyl)butanamide, and regenerating the tributyltin radical, which can continue the chain. libretexts.org

Termination: The reaction is terminated when two radical species combine.

Radical-mediated reactions can also be used to form new carbon-carbon bonds. libretexts.orgmdpi.com The α-amidoalkyl radical intermediate can be trapped by an alkene or alkyne, leading to more complex molecular structures through radical addition pathways. mdpi.com

Exploration of Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces one of the hydrogen atoms on the ring. wikipedia.org The rate and position of this substitution are governed by the directing effects of the two existing substituents: the fluorine atom and the N-acylamino group.

Attack by the Aromatic Ring: The π-electron system of the fluorophenyl ring acts as a nucleophile, attacking the incoming electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org

Re-aromatization: A weak base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. makingmolecules.com

Directing Effects of Substituents:

N-acylamino group (-NHCOR): This group is a powerful activating group and is ortho, para-directing. byjus.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.

Fluorine atom (-F): Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are also ortho, para-directing because of their electron-donating resonance effect. byjus.com

In this compound, the powerful activating effect of the N-acylamino group dominates. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the amide group (positions 2 and 6 on the ring). The para position is already occupied by the fluorine atom.

Kinetic and Thermodynamic Studies of Relevant Reactions

Kinetic and thermodynamic data provide quantitative insight into the feasibility and rates of the transformations involving this compound. While specific experimental data for this exact compound is limited, data from analogous systems can provide valuable estimations. copernicus.org

Amide Bond Hydrolysis: The hydrolysis of the amide bond is a key reaction for which kinetic data is often studied. researchgate.net The reaction can be catalyzed by acid or base. embibe.com Activation energies for amide hydrolysis are typically in the range of 20-100 kJ/mol, depending on the conditions. researchgate.net

| Reaction Type | Conditions | Parameter | Typical Value Range |

|---|---|---|---|

| Amide Hydrolysis | Acid Catalyzed | Activation Energy (Ea) | 80 - 100 kJ/mol |

| Base Catalyzed | Activation Energy (Ea) | 65 - 85 kJ/mol | |

| SN2 at α-carbon | With a strong nucleophile | Relative Rate Constant (krel) | Dependent on nucleophile and solvent |

Thermodynamic Data: Thermodynamic parameters for related compounds like butanamide offer a baseline for understanding the energetics. nist.gov The enthalpy of formation (ΔfH°) provides information about the stability of the molecule.

| Compound | Parameter | State | Value (kJ/mol) |

|---|---|---|---|

| Butanamide (analogue) | Standard Enthalpy of Formation (ΔfH°) | Liquid | -297.1 |

| Standard Enthalpy of Formation (ΔfH°) | Gas | -227.8 | |

| Enthalpy of Fusion (ΔfusH) | Solid to Liquid | 19.2 |

Data for Butanamide is sourced from the NIST Chemistry WebBook as an analogue for the butanamide moiety. nist.gov

These tables illustrate the energy changes associated with phase transitions and formation, as well as the energy barriers for key reactions. Kinetic studies under various conditions (temperature, catalysts, solvents) are essential to fully map the reaction profiles and optimize transformations. copernicus.org

Design and Synthesis of Derivatives and Analogues of 2 Chloro N 4 Fluorophenyl Butanamide

Systematic Structural Modifications on the Butanamide Backbone

The butanamide backbone of 2-chloro-N-(4-fluorophenyl)butanamide serves as a versatile scaffold for a variety of structural modifications. These alterations, ranging from halogen and alkyl group variations to the introduction of new chiral centers, are instrumental in fine-tuning the molecule's properties.

Variations of the Halogen Atom and its Position

A key transformation for creating diversity in this part of the molecule is nucleophilic substitution, where the halogen atom can be displaced by a variety of nucleophiles to introduce new functional groups. smolecule.com Furthermore, methods for the regioselective ortho-halogenation of N-aryl amides have been developed, which could be adapted to introduce halogens at different positions on the phenyl ring, although the primary focus here is on the butanamide backbone. nih.gov

| Starting Material | Reagent | Product |

| 2-Fluoroaniline | Bromoacetyl chloride | 2-bromo-N-(2-fluorophenyl)acetamide |

| 4-Chloroaniline | 2-Bromoisobutyryl bromide | 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide nih.gov |

This table illustrates examples of synthetic routes to halogenated N-aryl amide analogues.

Alkyl Chain Extension and Branching Strategies

Modifying the length and branching of the butanamide alkyl chain can significantly impact the molecule's lipophilicity and steric profile. Various N-substituted 2-phenylbutanamides with different alkyl groups on the nitrogen atom have been synthesized to study conformational effects. While these modifications are on the N-substituent, similar principles of introducing alkyl diversity can be applied to the butanamide backbone. researchgate.net

Strategies for extending the alkyl chain could involve starting with longer-chain carboxylic acid halides, such as hexanoyl chloride or its derivatives, in the acylation step with 4-fluoroaniline (B128567). Introducing branching can be accomplished by using α-branched acyl halides, for example, 2-methylbutanoyl chloride. The synthesis of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide showcases a complex branched alkylamide structure, indicating the feasibility of such modifications.

| Reactant 1 | Reactant 2 | Product Feature |

| 4-Fluoroaniline | Pentanoyl chloride | Extended C5 alkyl chain |

| 4-Fluoroaniline | 2-Methylbutanoyl chloride | Branched alkyl chain |

| 4-Fluoroaniline | Adipoyl chloride | Dimeric structure with a C6 linker |

This table provides hypothetical examples of strategies for alkyl chain extension and branching.

Incorporation of Additional Chiral Centers

The introduction of additional stereogenic centers into the molecule can lead to diastereomers with distinct three-dimensional arrangements and properties. The existing chiral center at the C2 position of the butanamide moiety can be complemented by introducing other chiral elements. Diastereoselective synthesis methods are crucial in controlling the stereochemical outcome of such modifications.

For example, diastereoselective and enantioselective 1,3-dipolar cycloadditions can be employed to create densely substituted cyclic structures with multiple stereocenters. ua.es While not directly applied to the butanamide backbone in the provided context, these methodologies highlight the potential for creating complex chiral architectures. The synthesis of chiral N-arylamines through chemo-enzymatic processes also demonstrates a pathway to enantiomerically enriched building blocks that could be incorporated. nih.gov Furthermore, diastereoselective synthesis of substituted diaziridines and other heterocyclic systems from simple starting materials showcases the broader applicability of stereocontrolled reactions. rsc.org

| Reaction Type | Key Feature | Potential Application |

| Asymmetric N-acylation | Creates N-N axial chirality | Could be adapted for chiral amide synthesis nih.gov |

| Diastereoselective [3 + 2] Cycloaddition | Generates multiple stereocenters in a single step | Formation of complex, chiral derivatives nih.gov |

| Chemo-enzymatic synthesis | Produces enantiopure amines | Incorporation of chiral amine fragments nih.gov |

This table summarizes advanced synthetic strategies for introducing chirality.

Rational Design of Aromatic Ring Substitutions

The aromatic fluorophenyl ring and the N-substituent are key areas for rational drug design, allowing for modulation of electronic properties, solubility, and target interactions.

Modifications on the Fluorophenyl Moiety

Altering the substitution pattern on the 4-fluorophenyl ring can significantly influence the molecule's electronic and pharmacokinetic properties. The introduction of additional substituents, such as other halogens, alkyl, or nitro groups, can be achieved by starting with appropriately substituted anilines. For example, using 2-chloro-4-fluoroaniline instead of 4-fluoroaniline in the initial acylation would yield an N-(2-chloro-4-fluorophenyl)butanamide analogue.

The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives illustrates a systematic approach to modifying the N-aryl ring with various electron-donating and electron-withdrawing groups to study their effects on biological activity. nih.gov This same principle can be applied to the fluorophenyl moiety of the parent compound.

| Starting Aniline | Acylating Agent | Product Feature |

| 2,4-Difluoroaniline | 2-Chlorobutanoyl chloride | Additional fluorine substituent |

| 4-Fluoro-3-methylaniline | 2-Chlorobutanoyl chloride | Additional methyl substituent |

| 4-Fluoro-2-nitroaniline | 2-Chlorobutanoyl chloride | Additional nitro substituent |

This table presents examples of how different substituted anilines can be used to modify the fluorophenyl moiety.

N-Substitution with Diverse Aromatic and Heteroaromatic Systems

Replacing the fluorophenyl group with other aromatic or heteroaromatic systems is a common strategy to explore new interactions and properties. The synthesis of N-heteroaryl C-glycosides and N-substituted pyrroles demonstrates the versatility of incorporating nitrogen-containing heterocycles. nih.govmdpi.com

A notable example is the synthesis of N-(benzothiazol-2-yl)-4-chlorobutanamide, which is achieved through the N-acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. researchgate.net This butanamide can then be further derivatized. Similarly, a series of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives have been synthesized, showcasing the incorporation of the benzothiazole scaffold. nih.gov These examples underscore the feasibility of replacing the fluorophenyl ring with a wide range of heterocyclic systems to generate novel analogues.

| Amine Component | Acylating Agent | Resulting Derivative Class |

| 2-Aminobenzothiazole | 4-Chlorobutanoyl chloride | N-(Benzothiazol-2-yl)butanamide researchgate.netresearchgate.net |

| 2-Aminopyridine | 2-Chlorobutanoyl chloride | N-(Pyridin-2-yl)butanamide |

| 3-Aminoquinoline | 2-Chlorobutanoyl chloride | N-(Quinolin-3-yl)butanamide |

This table illustrates the synthesis of derivatives with diverse N-heteroaromatic systems.

Synthesis of Hybrid Molecules Utilizing the this compound Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. nih.gov This approach aims to develop compounds with improved affinity, selectivity, and efficacy, or to address challenges such as drug resistance. nih.gov The this compound core is a suitable candidate for hybridization due to the reactive chloro group, which can serve as a handle for introducing other molecular fragments.

The synthesis of such hybrid molecules typically involves a multi-step process. The initial step is the synthesis of the core 2-chloro-N-aryl amide structure. This is generally achieved through the reaction of an N-aryl amine with a chloro-substituted acyl chloride. ijpsr.info In the case of this compound, this would involve the reaction of 4-fluoroaniline with 2-chlorobutanoyl chloride.

Once the core structure is obtained, the reactive chlorine atom can be displaced by various nucleophiles to introduce a second pharmacophore. For instance, N-aryl-2-chloroacetamides have been used as precursors for the synthesis of more complex heterocyclic compounds. researchgate.net This is achieved by reacting the chloroacetamide derivative with molecules containing nucleophilic groups like thiols or amines, leading to the formation of new carbon-sulfur or carbon-nitrogen bonds. researchgate.net

A common approach involves the reaction with sulfur nucleophiles. For example, 2-mercaptobenzothiazole can react with an N-aryl-2-chloroacetamide to form an N-aryl-2-(benzothiazol-2-ylthio)acetamide derivative. researchgate.net This strategy could be adapted to the this compound core to link it with various sulfur-containing heterocyclic pharmacophores known for a range of biological activities.

The following table outlines a generalized synthetic scheme for producing hybrid molecules from a 2-chloro-N-aryl amide core, which is applicable to this compound.

| Step | Reactant 1 | Reactant 2 | General Reaction | Product |

| 1 | 4-fluoroaniline | 2-chlorobutanoyl chloride | Acylation | This compound |

| 2 | This compound | A nucleophilic pharmacophore (e.g., a thiol-containing heterocycle) | Nucleophilic substitution | A hybrid molecule with the 2-N-(4-fluorophenyl)butanamide core linked to the pharmacophore |

This modular approach allows for the creation of a diverse library of hybrid molecules by varying the nucleophilic pharmacophore introduced in the second step. The choice of the second pharmacophore would be guided by the desired biological target and activity profile. For example, linking to moieties with known antifungal or antibacterial properties could yield new antimicrobial agents. farmaciajournal.com

Predictive Design and Retrosynthetic Analysis of Novel Analogues

The design of novel analogues of this compound is increasingly guided by computational methods to predict their biological activity and to streamline the synthetic process through retrosynthetic analysis.

Predictive Design

Computational tools play a crucial role in modern drug discovery by enabling the predictive design of new molecules with desired properties. Molecular docking is a key technique used to predict the binding affinity and orientation of a small molecule to a specific protein target. asiapharmaceutics.infounar.ac.id This method allows researchers to virtually screen libraries of potential drug candidates and prioritize those with the most promising interactions.

For analogues of this compound, molecular docking studies could be employed to predict their interaction with a target enzyme or receptor. For instance, a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which share the chloro-fluorophenyl moiety, used molecular docking to evaluate their potential as inhibitors of the monoamine oxidase-B (MAO-B) enzyme, a target in Parkinson's disease research. asiapharmaceutics.info The study found that several of the designed compounds exhibited strong binding affinities to the MAO-B enzyme, with some having better binding energies than standard inhibitors. asiapharmaceutics.info

Similar computational approaches could be applied to novel analogues of this compound. By identifying a relevant biological target, a virtual library of analogues with modifications to the butanamide chain or the fluorophenyl ring could be designed and docked into the active site of the target protein. The results of these docking studies, often expressed as binding energy scores, would help in selecting the most promising candidates for synthesis and biological evaluation.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. amazonaws.com For an amide like this compound, the most logical disconnection is at the amide bond, as this bond is typically formed late in a synthesis.

The retrosynthetic analysis for this compound would proceed as follows:

Target Molecule: this compound

Disconnection: The C-N bond of the amide is disconnected. This is a common and reliable strategy for amides. amazonaws.com

Synthons: This disconnection generates two synthons: a 2-chlorobutanoyl cation and a 4-fluoroaniline anion.

Synthetic Equivalents: The corresponding synthetic equivalents for these synthons are 2-chlorobutanoyl chloride and 4-fluoroaniline, respectively. Both of these are readily available starting materials.

The forward synthesis would therefore involve the reaction of 4-fluoroaniline with 2-chlorobutanoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

For more complex analogues, the retrosynthesis might involve additional steps. For example, if a substituent were to be added to the phenyl ring, a functional group interconversion (FGI) might be necessary in the retrosynthetic pathway to arrive at a suitable starting aniline derivative. The following table summarizes the key steps in the retrosynthetic analysis of the core structure.

| Retrosynthesis Step | Description | Resulting Precursors |

| Disconnection of Amide Bond | The C-N bond of the amide is broken. | 2-chlorobutanoyl cation and 4-fluoroaniline anion (synthons) |

| Identification of Synthetic Equivalents | Stable, commercially available reagents corresponding to the synthons are identified. | 2-chlorobutanoyl chloride and 4-fluoroaniline |

This systematic approach allows for the logical planning of synthetic routes for a wide range of novel analogues of this compound, enabling the efficient exploration of the chemical space around this core structure.

Advanced Analytical Characterization Techniques for Research on 2 Chloro N 4 Fluorophenyl Butanamide

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for unambiguously determining the molecular structure of 2-chloro-N-(4-fluorophenyl)butanamide. By probing the magnetic and vibrational properties of its constituent atoms and bonds, a detailed structural map can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide N-H proton, and the aliphatic protons of the butanamide chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N, O) and the aromatic ring current.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed significantly downfield (around 170 ppm). The carbons of the fluorophenyl ring show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. The aliphatic carbons of the butanamide chain, including the one bonded to chlorine, will appear in the upfield region.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for characterization. researchgate.net It provides a single, sharp signal for the fluorine atom on the phenyl ring, the chemical shift of which is indicative of its electronic environment. This technique is particularly useful for confirming the presence and position of the fluorine substituent and for detecting any fluorine-containing impurities. chemrxiv.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | N-H (Amide) | 8.0 - 9.5 | Broad Singlet | - |

| ¹H | Aromatic (ortho to -NH) | 7.5 - 7.7 | Triplet or Doublet of Doublets | JH-H ≈ 8-9, JH-F ≈ 8-9 |

| ¹H | Aromatic (ortho to -F) | 7.0 - 7.2 | Triplet or Doublet of Doublets | JH-H ≈ 8-9, JH-H ≈ 8-9 |

| ¹H | CH-Cl | 4.3 - 4.6 | Triplet | JH-H ≈ 7 |

| ¹H | CH₂ | 1.9 - 2.2 | Sextet | JH-H ≈ 7 |

| ¹H | CH₃ | 1.0 - 1.2 | Triplet | JH-H ≈ 7 |

| ¹³C | C=O (Amide) | 168 - 172 | Singlet | - |

| ¹³C | Aromatic (C-F) | 158 - 162 | Doublet | ¹JC-F ≈ 240-250 |

| ¹³C | Aromatic (C-NH) | 133 - 136 | Doublet | ⁴JC-F ≈ 2-3 |

| ¹³C | Aromatic (CH ortho to -NH) | 121 - 123 | Doublet | ³JC-F ≈ 8-9 |

| ¹³C | Aromatic (CH ortho to -F) | 115 - 117 | Doublet | ²JC-F ≈ 22-24 |

| ¹³C | CH-Cl | 58 - 62 | Singlet | - |

| ¹³C | CH₂ | 28 - 32 | Singlet | - |

| ¹³C | CH₃ | 10 - 13 | Singlet | - |

| ¹⁹F | Ar-F | -110 to -125 | Multiplet | Coupling to ortho and meta protons |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. For this compound, key diagnostic peaks include the N-H stretching vibration (typically around 3300 cm⁻¹), the strong C=O stretching of the secondary amide (Amide I band, ~1650-1680 cm⁻¹), and the N-H bending vibration (Amide II band, ~1550 cm⁻¹). spectroscopyonline.com Vibrations for the C-Cl bond (~600-800 cm⁻¹) and the C-F bond (~1200-1250 cm⁻¹) are also expected.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the fluorophenyl group are often strong in the Raman spectrum. The C-Cl stretching vibration also gives rise to a distinct Raman signal. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Secondary Amide | 3250 - 3350 | Medium | Weak |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak | Strong |

| C-H Stretch (Aliphatic) | -CH, -CH₂, -CH₃ | 2850 - 3000 | Medium-Strong | Medium |

| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1680 | Strong | Medium |

| N-H Bend (Amide II) | Secondary Amide | 1530 - 1570 | Strong | Weak |

| C=C Stretch | Aromatic Ring | 1480 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Aryl Fluoride | 1200 - 1250 | Strong | Weak |

| C-Cl Stretch | Alkyl Chloride | 600 - 800 | Medium-Strong | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

HRMS: For this compound (C₁₀H₁₁ClFNO), HRMS can confirm the molecular formula by measuring its exact mass with high precision, distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. nih.gov This is crucial for analyzing complex reaction mixtures and identifying byproducts. The fragmentation pattern (tandem MS or MS/MS) provides structural information. Common fragmentation pathways for amides include cleavage of the amide bond (N-CO cleavage) and McLafferty rearrangements. nih.govlibretexts.org For this specific molecule, key fragmentations would involve the loss of the 4-fluorophenylamino group or the chloro-butanoyl group, as well as alpha-cleavage adjacent to the chlorine atom. nih.govyoutube.com

Table 3: Predicted HRMS Fragments for this compound

| Proposed Fragment Ion | Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂ClFNO]⁺ | 216.06 | Protonated Molecule |

| [C₄H₆ClO]⁺ | 2-chlorobutanoyl cation | 105.01 | N-CO bond cleavage |

| [C₆H₆FN]⁺ | Protonated 4-fluoroaniline (B128567) | 112.05 | N-CO bond cleavage with H-transfer |

| [M - Cl]⁺ | [C₁₀H₁₁FNO]⁺ | 180.08 | Loss of chlorine radical |

| [M - C₄H₆Cl]⁺ | [C₆H₅FNO]⁺ | 126.04 | Alpha-cleavage with loss of chlorobutyl radical |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, reagents, byproducts, and degradation products, thereby enabling accurate purity determination and effective monitoring of reaction progress.

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the method of choice for the analysis of non-volatile, polar organic compounds like this compound. nih.gov

Purity Assessment: A validated HPLC method can accurately determine the purity of a synthesized batch. The area under the main product peak, relative to the total area of all peaks, provides a quantitative measure of purity (often expressed as area %).

Reaction Monitoring: By taking aliquots from a reaction mixture over time, HPLC can be used to track the consumption of starting materials (e.g., 4-fluoroaniline and 2-chlorobutanoyl chloride) and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 4: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array (DAD) at ~245 nm |

| Injection Volume | 5 - 20 µL |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, its applicability depends on the compound's thermal stability.

Analysis of Volatile Impurities: GC-MS is highly effective for identifying volatile starting materials or low-boiling point byproducts that may be present in a sample.

Derivatization: Due to the polarity and potential for thermal degradation of the amide functional group, direct GC analysis may be challenging. Derivatization, such as silylation of the N-H group, can be employed to increase volatility and thermal stability, thereby improving chromatographic peak shape and reproducibility. nih.gov The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra and comparison to spectral libraries.

X-ray Crystallography for Solid-State Structural Confirmation

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the exact molecular structure.

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed model of the molecule in its solid state. This would confirm the connectivity of the atoms, including the chloro-butanamide moiety and the 4-fluorophenyl group. Furthermore, it would provide insights into the molecule's conformation, such as the torsion angles between the aromatic ring and the amide side chain, and reveal intermolecular interactions like hydrogen bonding that dictate the crystal packing.

As of the latest literature search, specific crystallographic data for this compound has not been reported. However, a hypothetical data table illustrating the kind of information that would be obtained from such an analysis is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁ClFNO |

| Formula Weight | 215.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1045.6(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.370 |

| R-factor (%) | 4.5 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule, which can then be compared to the theoretical values calculated from its proposed chemical formula. This comparison serves as a crucial check for the purity and the correctness of the empirical formula of a synthesized compound.

The most common method for elemental analysis of organic compounds is combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. The masses of these products are used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentages of other elements, such as halogens like chlorine and fluorine, are typically determined by other specific analytical methods.

For this compound, with a chemical formula of C₁₀H₁₁ClFNO, the theoretical elemental composition can be calculated. An experimental elemental analysis would then be performed on a purified sample, and the results would be expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%.

Published experimental elemental analysis data for this compound is not currently available. The following table presents the theoretical elemental composition for this compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 55.70 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.15 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.44 |

| Fluorine | F | 19.00 | 1 | 19.00 | 8.81 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.50 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.42 |

| Total | 215.67 | 100.00 |

Theoretical and Computational Chemistry Approaches Applied to 2 Chloro N 4 Fluorophenyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-chloro-N-(4-fluorophenyl)butanamide. scienceopen.comjst.org.in DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), offer a balance of accuracy and computational efficiency for studying organic molecules. jst.org.injst.org.in

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scienceopen.comresearchgate.net For similar N-aryl amides, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the amide group and the chloro-substituted alkyl chain. scienceopen.comnih.gov This distribution indicates that the aromatic ring is the likely site for electrophilic attack, whereas the carbonyl carbon and the carbon bearing the chlorine atom are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution and predicting sites for intermolecular interactions. nih.govnih.gov In this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen, fluorine, and nitrogen atoms, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the amide proton (N-H), making it a hydrogen bond donor.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value / Description | Significance |

| HOMO Energy | Localized on the 4-fluorophenyl ring | Region of electron donation (nucleophilic character) |

| LUMO Energy | Localized on the butanamide moiety | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicates chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Negative regions on O, F, N; Positive region on N-H proton | Predicts sites for hydrogen bonding and other non-covalent interactions |

Note: The values are qualitative predictions based on studies of structurally similar molecules.

Conformational Analysis and Stereochemical Behavior

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis identifies the most stable arrangements of the molecule (conformers) by calculating the potential energy as a function of torsion angles.

A key feature of this molecule is the rotation around the N-C(O) amide bond and the C(aryl)-N bond. The amide bond typically exhibits a high rotational barrier due to its partial double-bond character, leading to predominantly planar trans and cis isomers, with the trans conformation being significantly more stable. The orientation of the butanamide side chain relative to the fluorophenyl ring is also crucial. X-ray diffraction studies on similar acetamides show that the acetamido group is often twisted out of the plane of the phenyl ring. nih.gov For 2-chloro-N-(4-methoxyphenyl)acetamide, the dihedral angle between the phenyl ring and the acetamide (B32628) mean plane is 28.87 (5)°. nih.gov A similar twisted conformation is expected for this compound to minimize steric hindrance.

Furthermore, the presence of a chiral center at the second carbon of the butanamide chain (the one bonded to chlorine) means the molecule exists as two enantiomers: (R)-2-chloro-N-(4-fluorophenyl)butanamide and (S)-2-chloro-N-(4-fluorophenyl)butanamide. Computational methods can be used to model both enantiomers and predict any differences in their conformational preferences, energies, and properties. These stereochemical details are vital as different enantiomers can exhibit distinct biological activities. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular interactions of this compound in various environments (e.g., in solution or in a crystal lattice). nih.gov

MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. dovepress.com The primary intermolecular interactions expected are hydrogen bonds, where the N-H group acts as a donor and the carbonyl oxygen (C=O) acts as an acceptor. researchgate.net This N-H···O=C hydrogen bonding is a common motif in related crystal structures, often leading to the formation of infinite chains or tapes. nih.govnih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H···O, C-H···F, and C-H···π interactions also play a significant role in the crystal packing and molecular association. ias.ac.in Halogen bonding involving the chlorine atom may also occur. MD simulations, coupled with analyses like the Radial Distribution Function (RDF), can quantify the strength and prevalence of these interactions, helping to understand the condensed-phase behavior of the compound. dovepress.com Such simulations are also used to validate the stability of ligand-protein complexes in molecular docking studies. researchgate.netnih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model the reaction mechanisms involved in the synthesis or subsequent reactions of this compound. A common synthetic route involves the acylation of 4-fluoroaniline (B128567) with 2-chlorobutanoyl chloride.

Reaction pathway modeling can map the potential energy surface for this nucleophilic acyl substitution reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. Transition state theory allows for the characterization of the transition state structure, which is the highest energy point along the reaction coordinate. Identifying the geometry and vibrational frequencies of the transition state confirms the nature of the reaction pathway and allows for the calculation of activation energies and reaction rates. mdpi.com This information is valuable for optimizing reaction conditions to improve yield and minimize byproducts.

In Silico Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can aid in the structural confirmation of this compound.

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the harmonic vibrational frequencies of the molecule. researchgate.net These calculated frequencies, when appropriately scaled, typically show good agreement with experimental FT-IR spectra. nih.gov This allows for the confident assignment of specific vibrational modes to observed absorption bands, such as the characteristic C=O stretch, N-H stretch, C-Cl stretch, and aromatic C-H bending modes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The predicted chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. researchgate.net These calculations are sensitive to the molecular conformation, making them a useful tool for conformational analysis as well.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net The calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Region / Value | Assignment |

| FT-IR | Wavenumber (cm⁻¹) | ~3300 | N-H stretching |

| ~1670 | C=O (Amide I) stretching | ||

| ~1540 | N-H bending (Amide II) | ||

| ~700-800 | C-Cl stretching | ||

| ¹H NMR | Chemical Shift (ppm) | ~8.0-9.0 | N-H (amide proton) |

| ~7.0-7.6 | Aromatic protons | ||

| ~4.5 | CH -Cl | ||

| ~2.0 | -CH ₂- | ||

| ~1.0 | -CH ₃ | ||

| ¹³C NMR | Chemical Shift (ppm) | ~170 | C=O (carbonyl carbon) |

| ~115-160 | Aromatic carbons | ||

| ~60 | C H-Cl | ||

| ~25 | -C H₂- | ||

| ~10 | -C H₃ |

Note: These are approximate values based on computational studies of analogous compounds and general spectroscopic principles.

Academic Research Applications and Utility of 2 Chloro N 4 Fluorophenyl Butanamide

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-(substituted phenyl)-2-chloroacetamides, the class of compounds to which 2-chloro-N-(4-fluorophenyl)butanamide belongs, are recognized as important intermediates in the field of organic synthesis. nih.govresearchgate.net The presence of a reactive chlorine atom alpha to the carbonyl group allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

While specific examples detailing the use of this compound in the synthesis of highly complex molecules are not extensively documented in publicly available literature, the reactivity of the broader class of chloroacetamides is well-established. For instance, related N-(substituted phenyl)-2-chloroacetamides have been utilized as precursors in the synthesis of heterocyclic compounds such as (quinolin-8-yloxy) acetamide (B32628) and 2,5-piperazinedione. nih.govresearchgate.net These transformations highlight the potential of the chloroacetamide scaffold as a versatile starting material for the generation of libraries of compounds with potential biological activities. The fluorophenyl group in this compound can also influence the reactivity and properties of the resulting molecules, a feature often exploited in medicinal chemistry to enhance metabolic stability or binding affinity.

Utilization in the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies is a cornerstone of chemical research, aiming to provide more efficient, selective, and sustainable routes to valuable chemical entities. While direct reports on the specific use of this compound in the development of new synthetic methods are scarce, its structural motifs are relevant to ongoing research in this area.

The reactivity of the C-Cl bond in α-haloamides is a subject of continuous investigation. Methodologies focusing on the activation and functionalization of such bonds, for example, through transition-metal catalysis or organocatalysis, could potentially utilize substrates like this compound to test the scope and limitations of new catalytic systems. The electronic properties of the fluorinated aromatic ring can modulate the reactivity of the adjacent amide, making it an interesting substrate for methodological studies.

Contribution to Fundamental Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The inclusion of chlorine atoms in drug candidates is a common strategy in medicinal chemistry, as chlorine can favorably impact a molecule's size, lipophilicity, and metabolic stability. nih.gov

Although specific and detailed SAR studies centered on this compound are not widely reported, research on analogous structures provides valuable context. For example, SAR studies on 2-phenoxybenzamide (B1622244) derivatives have demonstrated that substitutions on the phenyl ring significantly impact their antiplasmodial activity. mdpi.comresearchgate.net Similarly, investigations into benzenesulfonamide (B165840) analogs as PPARγ modulators have revealed the critical role of halogen substitutions on the aromatic rings for high-affinity binding. nih.gov

A study on the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown its potential to act synergistically with existing antibacterial drugs against Klebsiella pneumoniae. scielo.br This finding suggests that the 2-chloro-N-(4-fluorophenyl) scaffold could be a valuable starting point for SAR campaigns aimed at developing new antibacterial agents or adjuvants. By systematically modifying the butanamide side chain and the substitution pattern on the fluorophenyl ring of this compound, researchers could explore the structural requirements for potent and selective biological activity.

Use as a Model Compound for Mechanistic Investigations in Amide Chemistry

The amide bond is one of the most fundamental functional groups in chemistry and biology. Mechanistic investigations into amide chemistry are crucial for understanding reaction pathways, developing new catalysts, and designing novel molecules with desired properties. While there is no direct evidence of this compound being used as a model compound in such studies, its structure is relevant to this area of research.

For instance, mechanistic studies on the Michael reaction catalyzed by bifunctional squaramide organocatalysts have provided deep insights into the role of hydrogen bonding and non-covalent interactions in asymmetric synthesis. scispace.comresearchgate.net A molecule like this compound, with its potential for hydrogen bonding and its defined stereocenter (if resolved), could serve as an interesting substrate to probe the mechanisms of other organocatalyzed or metal-catalyzed reactions involving amides. The interplay between the electronic effects of the fluorine and chlorine substituents and the conformational preferences of the butanamide chain could offer valuable information for refining mechanistic models.

Role in Continuous Crystallization Studies and Process Design (for related compounds)

Continuous manufacturing is gaining significant traction in the pharmaceutical industry due to its potential for improved efficiency, consistency, and safety compared to traditional batch processes. Continuous crystallization is a key unit operation in this paradigm. While studies specifically on this compound are not available, a detailed investigation into the continuous crystallization of the closely related compound, 2-chloro-N-(4-methylphenyl)propanamide (CNMP), offers valuable insights. nih.gov

A study on CNMP successfully developed a continuous mixed suspension–mixed product removal (MSMPR) crystallizer for its cooling crystallization from toluene. nih.gov The research explored the impact of various process parameters, such as residence time and agitation rates, on the final product's yield and particle size distribution. nih.gov This work provides a methodological framework that could be adapted for the continuous crystallization of this compound, facilitating the development of a more efficient and controlled manufacturing process for this and other related compounds. The findings from the CNMP study underscore the importance of process analytical technology (PAT) tools in monitoring and controlling continuous crystallization processes to ensure consistent product quality. nih.gov

Emerging Research Frontiers for 2 Chloro N 4 Fluorophenyl Butanamide

Innovative Catalytic Systems for Efficient Synthesis

Traditional methods for synthesizing amides, often involving stoichiometric activating agents, are increasingly being replaced by more sustainable and efficient catalytic processes. The synthesis of 2-chloro-N-(4-fluorophenyl)butanamide, which involves the formation of a crucial amide bond, stands to benefit significantly from these modern catalytic strategies. Research is now moving beyond conventional coupling reagents toward systems that offer higher yields, milder reaction conditions, and reduced chemical waste. sigmaaldrich.com

Key areas of innovation include:

Dehydrogenative Coupling: Ruthenium-based catalysts have been reported for the direct synthesis of amides from alcohols and amines, liberating only hydrogen gas as a byproduct. sigmaaldrich.com This approach avoids the pre-activation of a carboxylic acid, offering a more atom-economical route.

Oxidative Amination: Rhodium-catalyzed systems can facilitate the oxidative amination of aldehydes to form amides, providing an alternative pathway that utilizes different starting materials. researchgate.net

Visible-Light Photoredox Catalysis: This rapidly growing field uses light energy to drive chemical reactions under exceptionally mild conditions. Photoredox catalysis enables the formation of amides through radical-based pathways, offering a robust alternative to traditional condensation reactions. nih.gov

Boronic Acid Catalysis: Organocatalysts, such as boronic acids, have been shown to effectively catalyze amidations, avoiding the need for transition metals and providing a greener alternative. sigmaaldrich.com

| Catalytic System | Key Features | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Dehydrogenative Coupling | Direct coupling of alcohols and amines; H₂ is the only byproduct. | High atom economy; avoids pre-activation steps. | sigmaaldrich.com |

| Visible-Light Photoredox Catalysis | Uses light energy to initiate radical reactions; operates at room temperature. | Mild conditions; high functional group tolerance; sustainable. | nih.gov |

| Rhodium-Catalyzed Oxidative Amination | Converts aldehydes and amines to amides using an oxidant. | Utilizes readily available aldehyde precursors. | researchgate.net |

| Boronic Acid Organocatalysis | Metal-free catalysis of amidation. | Lower toxicity and cost; greener process. | sigmaaldrich.com |

Advanced Techniques for Absolute Stereochemical Control

The presence of a chiral center at the α-carbon (the carbon atom adjacent to the carbonyl group) in this compound means that it can exist as two enantiomers. For many applications, particularly in pharmaceuticals and agrochemicals, controlling the absolute stereochemistry is critical. Emerging research has produced powerful techniques to synthesize such chiral α-haloamides with high enantioselectivity.

Photoenzymatic Catalysis: A groundbreaking approach involves the use of enzymes, such as flavin-dependent "ene"-reductases (EREDs), in combination with light. nih.gov This photoenzymatic method can catalyze the coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides with excellent stereoselectivity. nih.gov The enzyme's active site acts as a chiral template, precisely controlling the orientation of the reactants during the bond-forming event. nih.gov

Asymmetric Catalysis with Chiral Catalysts: The development of bifunctional catalysts that combine a hydrogen-bond donor (like thiourea) and a Brønsted base on a chiral scaffold has enabled highly enantioselective reactions. acs.org These catalysts can activate α-halo amides to behave as enolate precursors in reactions like the Mannich-type reaction, yielding products with high stereocontrol without unwanted dehalogenation. acs.orgacs.org This direct enolization methodology is a significant advance, as α-halogenated carbonyls have traditionally been challenging substrates in catalytic enantioselective reactions. acs.orgacs.org

| Technique | Mechanism | Key Advantage | Reference |

|---|---|---|---|

| Photoenzymatic Catalysis | Light-activated enzyme (e.g., ERED) catalyzes stereoselective C-C bond formation. | Excellent chemo- and stereoselectivity; sustainable (uses light and enzymes). | nih.gov |

| Direct Catalytic Asymmetric Reactions | Bifunctional chiral catalysts enable enantioselective coupling of α-halo amide enolates. | High stereoselectivity for a challenging substrate class; avoids dehalogenation. | acs.orgacs.org |

Integration of Machine Learning and AI in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and chemical synthesis by accelerating the design-make-test-analyze (DMTA) cycle. nih.govnih.gov For a molecule like this compound, these computational tools offer powerful capabilities for designing novel analogs and optimizing synthetic pathways.

De Novo Molecular Design: Generative AI models can explore vast chemical spaces to design new molecules with desired properties from scratch. nih.gov These algorithms can be trained to predict biological activity, pharmacokinetic profiles, and toxicity, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com For instance, an AI could design derivatives of this compound optimized for a specific biological target.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis, the process of planning a synthesis by working backward from the target molecule, is a complex task that AI is now able to perform. biopharmatrend.com Platforms like ASKCOS, SYNTHIA®, and ChemAIRS can propose multiple synthetic routes in minutes, evaluate them based on factors like cost and step-count, and even suggest reaction conditions. nih.govbiopharmatrend.com This accelerates research by identifying efficient and viable pathways that a human chemist might overlook. mit.edu

Reaction Optimization: Machine learning algorithms can analyze data from high-throughput experiments to rapidly optimize reaction conditions, such as catalyst loading, temperature, and solvent, leading to improved yields and purity. chemistryworld.com

| AI/ML Application | Description | Impact on Research | Reference |

|---|---|---|---|

| Generative Molecular Design | AI algorithms create novel molecular structures with optimized properties. | Accelerates the discovery of new lead compounds. | nih.gov |

| Retrosynthesis Planning (CASP) | AI predicts and ranks multi-step synthetic routes to a target molecule. | Reduces time and resources spent on synthesis planning. | nih.govbiopharmatrend.com |

| Property Prediction | ML models predict biological activity, toxicity, and physicochemical properties. | Enables early-stage prioritization of candidates before synthesis. | mdpi.comnih.gov |

Investigation of Novel Reaction Pathways and Mechanisms

The fundamental way a molecule like this compound is constructed is a subject of ongoing research. Scientists are exploring novel reaction pathways that proceed through different mechanisms than traditional two-electron (polar) reactions, leading to new possibilities for molecular construction.

Radical-Mediated Pathways: As mentioned, visible-light photoredox catalysis and photoenzymatic systems often proceed via radical intermediates. nih.govnih.gov In the photoenzymatic synthesis of α-chloroamides, for example, a single electron reduction of an alkyl halide by the flavin coenzyme generates a radical intermediate that is key to the reaction's success. nih.gov These radical pathways can enable transformations that are difficult or impossible to achieve through conventional ionic chemistry.

Direct Enolization of α-Halo Amides: Historically, α-halo amides were not considered competent precursors for enolate chemistry due to their susceptibility to dehalogenation. acs.org However, recent research has demonstrated that with the right cooperative catalytic system, these amides can be directly enolized while retaining the crucial C-halogen bond. acs.org This opens up a new mechanistic paradigm for using α-halo amides as building blocks in stereoselective C-C bond-forming reactions. acs.org

In Situ Generation of Reactive Intermediates: Some modern synthetic methods rely on the in-situ generation of highly reactive intermediates from stable precursors. For instance, the synthesis of (Z)-β-chloro-enamides has been achieved through a base-promoted reaction where alkynyl chlorides are generated in situ from 1,1-dichloroalkenes, followed by a stereoselective hydroamidation step. acs.org This strategy avoids the handling of unstable intermediates while enabling precise control over the final product's geometry.

| Pathway/Mechanism | Description | Novelty | Reference |

|---|---|---|---|

| Photoenzymatic Radical Reaction | A light-activated enzyme generates a radical intermediate for C-C bond formation. | Combines enzymatic precision with radical reactivity. | nih.gov |

| Direct Catalytic Enolization | An α-halo amide is directly converted to an enolate without losing the halogen. | Overcomes a long-standing limitation in enolate chemistry. | acs.orgacs.org |

| trans-Hydroamidation of In Situ Alkynyl Chlorides | A stable precursor is converted to a reactive alkyne, which then undergoes stereoselective amidation. | Enables controlled synthesis of vinyl chlorides via a novel cascade. | acs.org |

Exploration of Unique Research Applications in Materials Science

While many N-substituted amides are explored for their biological activity, their structural features also make them intriguing candidates for materials science applications. The unique combination of a hydrogen-bonding amide group, a flexible butyl chain, and an electron-rich fluorophenyl ring in this compound suggests several potential research directions.

Organogels and Supramolecular Polymers: The amide functional group is an excellent hydrogen bond donor and acceptor. This directional, non-covalent interaction can drive the self-assembly of molecules into ordered, fibrous networks capable of gelling solvents, forming organogels. The interplay between hydrogen bonding, π–π stacking of the fluorophenyl rings, and van der Waals interactions could lead to materials with tunable mechanical and thermal properties.

Functional Polymers: The fluorophenyl group can be a precursor for polymerization or cross-linking reactions. The incorporation of fluorine into polymers is known to impart valuable properties such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity). amanote.com Research could explore the use of this compound as a monomer or additive to create novel fluorinated polymers for specialized coatings or membranes. researchgate.net

Liquid Crystals: Molecules containing rigid aromatic cores (like the fluorophenyl ring) and flexible alkyl chains can exhibit liquid crystalline phases. The specific molecular geometry and intermolecular forces of this compound and its derivatives could be investigated for potential applications in display technologies or sensors.

| Potential Application | Relevant Structural Feature(s) | Underlying Scientific Principle | Reference |

|---|---|---|---|

| Organogels | Amide group (N-H, C=O) | Self-assembly into fibrous networks via directional hydrogen bonding. | General Principle |

| Fluorinated Polymers | Fluorophenyl group | Incorporation of fluorine enhances thermal stability, chemical resistance, and hydrophobicity. | amanote.comresearchgate.net |

| Liquid Crystals | Fluorophenyl ring (rigid core) and butyl chain (flexible tail) | Anisotropic molecular shape allows for the formation of ordered, fluid phases. | General Principle |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-fluorophenyl)butanamide?

Methodological Answer: The synthesis typically involves a two-step process:

Amide Bond Formation : React 4-fluoroaniline with butanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form N-(4-fluorophenyl)butanamide.

Chlorination : Introduce a chlorine atom at the β-position of the butanamide chain via radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN) in a refluxing inert solvent (e.g., CCl₄).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Key Considerations : Monitor reaction progress using TLC and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.6–7.8 ppm for aromatic protons; δ 4.1–4.3 ppm for CH₂Cl).

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing. Use SHELX software for refinement .

- Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.3% of theoretical values.

Example : A related acetamide analog (CAS 351-04-2) showed monoclinic symmetry (space group Cc) with intermolecular N–H···O bonds stabilizing the lattice .

Advanced Research Questions

Q. How does the butanamide chain length influence reactivity compared to acetamide analogs?

Methodological Answer: The extended alkyl chain in butanamide:

- Enhances Lipophilicity : Measure logP values (e.g., using shake-flask method) to compare bioavailability.

- Alters Reaction Kinetics : Conduct nucleophilic substitution studies (e.g., with piperidine) to compare rates via UV-Vis spectroscopy.

- Impacts Crystal Packing : Analyze X-ray data to assess chain-length effects on intermolecular interactions (e.g., van der Waals forces in butanamide vs. H-bonding in acetamide) .

Q. What role do non-covalent interactions play in the compound’s crystallographic behavior?

Methodological Answer:

- Intramolecular Interactions : Identify C–H···O bonds (≈2.5 Å) forming six-membered rings, stabilizing the molecule.

- Intermolecular Forces : Use Mercury software to visualize N–H···O hydrogen bonds (≈2.8 Å) creating 1D chains along the c-axis.

- Packing Efficiency : Compare unit cell parameters (e.g., density, volume) with analogs to quantify steric effects from the fluorophenyl group .

Q. How can computational methods elucidate the compound’s potential biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450). Parameterize the chlorine atom’s electronegativity and steric bulk.

- MD Simulations : Run GROMACS simulations to assess stability in lipid bilayers, relevant for membrane permeability studies.

- SAR Analysis : Compare with brominated analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify halogen-specific interactions .

Q. How should researchers address contradictions in reported biological activities?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability.

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, focusing on dose-response relationships.

- Mechanistic Studies : Employ knock-out models or isotopic labeling to isolate the compound’s mode of action from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.